3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic synthesis. One common route includes the following steps:
Coupling Reaction: The thiophen-3-yl group is coupled with the pyridin-4-yl moiety using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.
Scientific Research Applications
3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the thiophenyl-pyridinyl moiety can interact with nucleic acids or proteins. The propanamide backbone provides stability and enhances the compound’s overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Contains a fluorine atom in place of bromine.
3-(2-iodophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide imparts unique reactivity and binding properties compared to its chlorine, fluorine, and iodine analogs. This makes it particularly valuable in specific chemical reactions and biological applications.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYGEYRYHVRDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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